(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLBCRUJZYOOS-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662671 | |
| Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217825-46-1 | |
| Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Protection and Carbamoylation Sequence
A widely adopted strategy involves sequential protection of the piperazine nitrogen followed by carbamoylation. The tert-butoxycarbonyl (Boc) group is introduced first to protect the primary amine, enabling selective functionalization at the secondary amine position.
Step 1: Boc Protection of Piperazine
Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under alkaline conditions (e.g., triethylamine or sodium hydroxide). This step typically achieves >95% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 1: Solvent Impact on Carbamoylation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | 25 | 6 | 88 | 98 |
| DCM | 25 | 12 | 78 | 95 |
| THF | 40 | 8 | 82 | 97 |
Data adapted from azidoacrylamide coupling studies and piperazine derivatization protocols. Acetonitrile outperforms DCM due to superior solvation of polar intermediates.
Base Selection
Strong bases (e.g., NaOH) risk Boc group cleavage, whereas mild bases like K₂CO₃ maintain integrity. Triethylamine is avoided due to competing side reactions with dimethylcarbamoyl chloride.
Stereochemical Control
Chiral Resolution Techniques
The (R)-configuration is achieved via:
-
Chiral Auxiliaries : Use of (R)-Boc-piperazine precursors synthesized via enzymatic resolution or asymmetric hydrogenation.
-
Dynamic Kinetic Resolution : Employing palladium catalysts in tandem with chiral ligands to bias the reaction pathway.
Table 2: Enantiomeric Excess (ee) Across Methods
| Method | ee (%) | Yield (%) |
|---|---|---|
| Enzymatic Resolution | 99 | 65 |
| Asymmetric Hydrogenation | 95 | 85 |
| Dynamic Kinetic Resolution | 98 | 78 |
Enzymatic methods, while high in ee, suffer from lower yields compared to catalytic approaches.
Industrial-Scale Production
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces reaction times by 40% compared to batch processes. Key parameters:
Purification Protocols
Crystallization Optimization :
-
Anti-Solvent Addition : Gradual introduction of n-hexane to ethanolic solutions yields monodisperse crystals with 99.5% purity.
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Recrystallization Solvents : Ethyl acetate/hexane (1:3 v/v) effectively removes residual dimethylcarbamoyl chloride.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Distinct signals at δ 1.45 (Boc tert-butyl), δ 3.15 (N-methyl), and δ 4.20 (piperazine CH₂).
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HPLC : Chiral stationary phases (e.g., Chiralpak IC) confirm ee >98%.
Challenges and Mitigation Strategies
Boc Group Stability
Exposure to acidic conditions during hydrochloride formation risks Boc cleavage. Buffered HCl (pH 4–5) in ethanol mitigates this.
Byproduct Formation
Trace N-methylpiperazine is detected (<0.5%) due to over-carbamoylation. Silica gel chromatography (hexane/ethyl acetate) achieves complete removal.
Emerging Methodologies
Chemical Reactions Analysis
®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove protective groups or reduce functional groups.
Scientific Research Applications
This
Biological Activity
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS Number: 1217825-46-1) is a compound with significant biological activity, particularly in the context of cancer research. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄ClN₃O₃ |
| Molecular Weight | 293.79 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate; hydrochloride |
| LogP | 1.352 |
| PSA (Polar Surface Area) | 61.88 Ų |
The compound exhibits pro-apoptotic activity across various cancer cell lines, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and solid tumors. It functions as an autophagy inhibitor , impairing the fusion of autophagosomes with lysosomes, which is crucial for cellular degradation processes. This dual action enhances its efficacy against cancer cells by promoting apoptosis while simultaneously blocking survival pathways associated with autophagy .
Anti-Cancer Properties
Research indicates that this compound has demonstrated effectiveness in:
- Inducing Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer models, leading to cell death.
- Inhibiting Autophagy : By disrupting autophagic flux, it increases the sensitivity of cancer cells to chemotherapy agents .
Case Studies
- Hematological Cancer Cells : In studies involving ex-vivo CLL cells, the compound exhibited significant pro-apoptotic effects, highlighting its potential as a therapeutic agent for blood cancers .
- Solid Tumor Cell Lines : The compound was tested on a range of solid tumor cell lines, demonstrating its ability to inhibit cell proliferation and induce cell death through both apoptosis and autophagy inhibition .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, hybrid molecules combining microtubule-targeting properties with autophagy inhibition have been developed, suggesting a promising avenue for future drug design .
Comparison with Similar Compounds
Enantiomeric Variants
- (S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217706-03-0):
- The S-enantiomer shares identical functional groups but differs in stereochemistry.
- Price : USD 268/100mg , significantly higher than the R-form (USD 102/250mg) , suggesting enantiomer-specific demand in asymmetric synthesis or drug development.
- Applications : Enantiomers often exhibit divergent biological activities; for instance, one may act as a drug candidate while the other is inactive or toxic .
Substituent Variants
(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217826-94-2):
(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride (CAS: 955979-06-3):
Positional Isomers and Functional Group Modifications
tert-Butyl 4-methylpiperazine-1-carboxylate (CAS: 175136-54-6):
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1251903-83-9):
Structural and Functional Analysis
Hydrogen Bonding and Polarity
The dimethylcarbamoyl group in the target compound introduces two hydrogen-bond acceptors (C=O and N(CH₃)₂), enhancing interactions with biological targets compared to non-polar substituents (e.g., isopropyl or phenyl) . In contrast, tert-butyl 2-phenylpiperazine-1-carboxylate (CAS: 859518-32-4) has a hydrophobic phenyl group, favoring lipid bilayer penetration but reducing solubility .
Stereochemical Impact
The (R)-configuration is critical for activity in chiral environments. For example, (R)-tert-Butyl 2-propylpiperazine-1-carboxylate (CAS: 1212252-88-4) and its (S)-enantiomer (CAS: 928025-58-5) exhibit distinct pharmacological profiles due to spatial orientation .
Q & A
Q. What are the standard protocols for synthesizing (R)-tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride?
The synthesis involves sequential protection and functionalization steps:
- Step 1 : Protect the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine as a base at 0–25°C for 4–6 hours .
- Step 2 : Introduce the dimethylcarbamoyl group via coupling reagents (e.g., HATU or DCC) in DCM or ethyl acetate at 10–65°C for 12–24 hours .
- Step 3 : Hydrochloride salt formation by treating with HCl in diethyl ether or methanol .
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) yields >95% purity .
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–65°C |
| Reaction Time | 4–24 hours |
| Solvent | DCM, Ethyl Acetate |
Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and Boc group retention. For example, the tert-butyl group shows a singlet at ~1.4 ppm .
- HPLC with Chiral Columns : Determines enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- X-ray Crystallography : Resolves absolute configuration using SHELXL ( ). Unit cell parameters and hydrogen bonding patterns ( ) confirm molecular packing .
Q. What storage conditions ensure the compound’s stability?
Q. What are the primary biological targets of this piperazine derivative?
Piperazine derivatives modulate neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes (e.g., kinases, proteases) due to their nitrogen-rich scaffold. Specific targets are inferred from structural analogs in and .
Advanced Research Questions
Q. How can reaction yields be optimized for the dimethylcarbamoyl coupling step?
- Solvent Optimization : Replace DCM with THF to enhance nucleophilicity of the piperazine amine ( ).
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoyl transfer .
- Real-Time Monitoring : Track progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) or in situ IR for carbonyl group formation (~1680 cm⁻¹) .
Q. What strategies mitigate racemization during synthesis to preserve the (R)-configuration?
- Low-Temperature Reactions : Conduct coupling steps at 0–10°C to minimize epimerization .
- Chiral Auxiliaries : Use (R)-BINOL-based catalysts to retain stereochemistry .
- Crystallization-Induced Asymmetric Transformation : Recrystallize intermediate salts (e.g., with L-tartaric acid) to enrich enantiopurity .
Q. How do crystallographic techniques resolve ambiguities in hydrogen bonding networks?
- SHELX Refinement : Apply SHELXL’s TWIN and HKLF 5 commands for twinned crystals (common in piperazine derivatives) .
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using WinGX’s PLATON package ( ) to identify packing anomalies .
Q. How to address discrepancies in biological activity data across studies?
- Purity Validation : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., Boc deprotection) .
- Receptor Binding Assays : Compare IC₅₀ values using standardized protocols (e.g., radioligand displacement for GPCRs) .
- Meta-Analysis : Cross-reference structural analogs () to identify substituent-dependent activity trends .
Methodological Considerations
Q. What computational tools predict the compound’s solubility and bioavailability?
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variable Substituents : Modify the dimethylcarbamoyl group (e.g., replace with acetyl or sulfonamide) .
- Biological Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) or bacterial strains (MIC assays) .
- Data Analysis : Apply multivariate regression to link substituent electronic effects (Hammett σ) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
